molecular formula C13H20ClNO2 B3107734 3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline CAS No. 162100-41-6

3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline

Cat. No. B3107734
CAS RN: 162100-41-6
M. Wt: 257.75 g/mol
InChI Key: ZVCLROWCNYLPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline is a chemical compound used in scientific research for its potential therapeutic properties. This compound is known for its ability to interact with certain biological targets, which makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline is not fully understood. However, it is believed to interact with certain biological targets, such as enzymes and receptors, which can lead to its therapeutic effects.
Biochemical and Physiological Effects
3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline has been shown to have several biochemical and physiological effects. It can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It can also interact with certain receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-tumor and anti-inflammatory activity, which makes it a promising candidate for drug development. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for research on 3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline. One direction is to further investigate its mechanism of action and identify the biological targets that it interacts with. Another direction is to explore its potential therapeutic properties in vivo and determine its efficacy as a drug candidate. Additionally, research can be conducted to optimize the synthesis method of this compound and improve its purity and yield.

Scientific Research Applications

3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline has been the subject of several scientific studies due to its potential therapeutic properties. One study found that this compound has anti-tumor activity and can inhibit the growth of cancer cells. Another study showed that it has anti-inflammatory properties and can reduce inflammation in the body.

properties

IUPAC Name

3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO2/c1-4-16-13(17-5-2)9-15-11-7-6-10(3)12(14)8-11/h6-8,13,15H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCLROWCNYLPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC1=CC(=C(C=C1)C)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2,2-diethoxyethyl)-4-methylaniline

Synthesis routes and methods

Procedure details

3-Chloro-4-methylaniline (10.26 g, 72.5 mmol), sodium hydrogen carbonate (9.1 g, 108 mmol) and bromoacetaldehyde diethyl acetal (13.1 ml, 87.1 mmol) were stirred at reflux under Ar in ethanol (150 ml) for 6 days. The mixture was then evaporated to dryness, partitioned between ether and water, and separated. The organic portion was washed with brine, dried (Na2SO4) and evaporated to a black oil. Bulb to bulb distillation of this crude material (oven temperature 175° C., ca 0.1 mmHg) then gave the title compound (4.90 g, 26%) as a colourless oil.
Quantity
10.26 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
13.1 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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